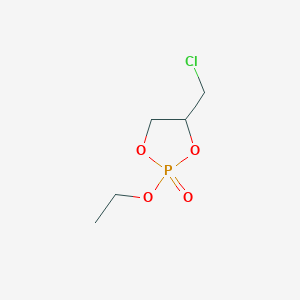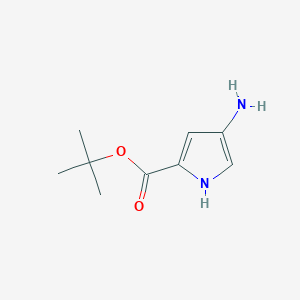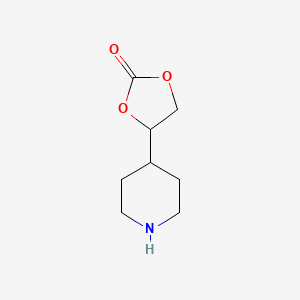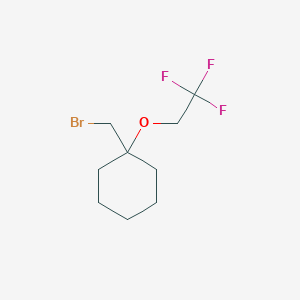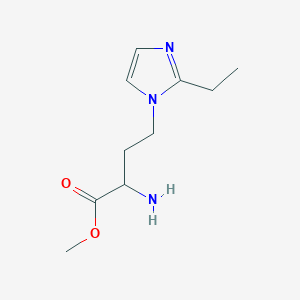![molecular formula C7H13N B13495460 Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)
Methyl[(3-methylidenecyclobutyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(3-methylidenecyclobutyl)methyl]amine is an organic compound characterized by a cyclobutyl ring with a methylidene group and a methylamine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(3-methylidenecyclobutyl)methyl]amine typically involves the formation of the cyclobutyl ring followed by the introduction of the methylidene and methylamine groups. One common method is the cyclization of a suitable precursor, such as a diene, under specific conditions to form the cyclobutyl ring. Subsequent functionalization steps introduce the methylidene and methylamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts to enhance yield and efficiency. The process may also include purification steps to ensure the compound’s purity for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[(3-methylidenecyclobutyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl[(3-methylidenecyclobutyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl[(3-methylidenecyclobutyl)methyl]amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutylamine: Similar cyclobutyl ring structure but lacks the methylidene group.
Methylcyclobutylamine: Contains a cyclobutyl ring with a methyl group but no methylidene group.
Cyclobutylmethylamine: Similar structure but without the methylidene group.
Uniqueness
Methyl[(3-methylidenecyclobutyl)methyl]amine is unique due to the presence of both the methylidene and methylamine groups on the cyclobutyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
N-methyl-1-(3-methylidenecyclobutyl)methanamine |
InChI |
InChI=1S/C7H13N/c1-6-3-7(4-6)5-8-2/h7-8H,1,3-5H2,2H3 |
InChI-Schlüssel |
VFWMXJPOVHESSF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CC(=C)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)
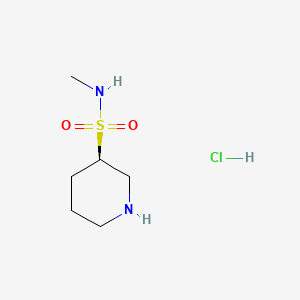
![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)
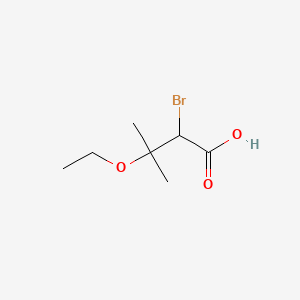
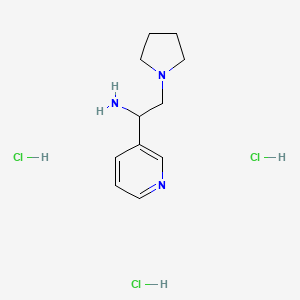
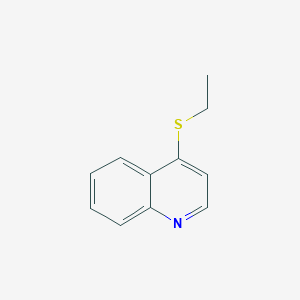
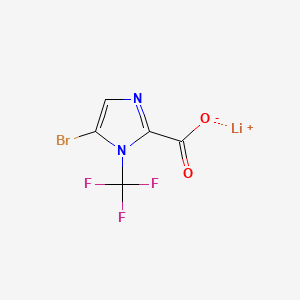
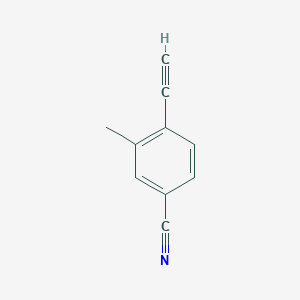
![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
